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A comprehensive review of clinical trial data reveals that Opiranserin (VVZ-149), a first-in-

class non-opioid analgesic, significantly reduces opioid consumption and improves pain relief in

patients following surgery. This guide provides a detailed comparison of Opiranserin's

performance against placebo, supported by experimental data from key clinical trials, for

researchers, scientists, and drug development professionals.

Opiranserin, a small molecule that functions as a dual antagonist of the glycine transporter

type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor, presents a novel, non-opioid approach

to managing moderate to severe postoperative pain.[1][2] Clinical studies have consistently

shown its ability to decrease the need for opioid analgesics while effectively controlling pain, a

critical factor in mitigating the risks associated with opioid use, such as respiratory depression,

nausea, and the potential for addiction.[2][3]

Comparative Efficacy: Opiranserin vs. Placebo
Clinical trials have demonstrated Opiranserin's superiority over placebo in key efficacy

endpoints, including a notable reduction in opioid consumption and lower pain intensity scores.

Quantitative Analysis of Opioid-Sparing Effects
The primary measure of Opiranserin's opioid-sparing effect is the reduction in the total amount

of opioid medication consumed by patients post-surgery. Data from Phase 2 and Phase 3

clinical trials consistently show a significant decrease in opioid use in the Opiranserin group

compared to the placebo group.
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Clinical Trial
Identifier

Surgical Procedure

Opiranserin Opioid
Consumption
Reduction (vs.
Placebo)

Timeframe

NCT05764525 (Phase

3)

Laparoscopic

Colectomy
30.8%

First 12 hours post-

dose[4]

NCT02489526 (Phase

2)

Laparoscopic

Colorectal Surgery
34.2% 24 hours post-dose

Subgroup Analysis

(NCT02489526)

Patients with high

preoperative negative

affect

40% 24 hours post-dose

Impact on Pain Intensity and Rescue Medication
Beyond reducing overall opioid consumption, Opiranserin has been shown to lower pain

scores and decrease the number of patient-controlled analgesia (PCA) requests for rescue

medication.
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Clinical Trial
Identifier

Efficacy
Endpoint

Opiranserin
Group

Placebo Group p-value

NCT05764525

(Phase 3)

Sum of Pain

Intensity

Difference

(SPID) at 12

hours

Significantly

improved by 35%
- 0.0047

Mean Numeric

Rating Scale

(NRS) < 4

Achieved at 8

hours
Not specified

0.0007 (between

4-10 hours)

PCA Requests 60.2% fewer - Not specified

Rescue Opioid-

Free (2-6 hours)

Higher proportion

of patients
- 0.0026

Rescue Opioid-

Free (6-12

hours)

Higher proportion

of patients
- 0.0024

NCT02489526

(Phase 2)

Opioid

Consumption

Reduction

34.2% - Not specified

Mechanism of Action: Dual Antagonism
Opiranserin's analgesic effect stems from its simultaneous inhibition of two key targets in the

pain signaling pathway: GlyT2 and the 5HT2A receptor.

GlyT2 Inhibition: By blocking the reuptake of glycine, an inhibitory neurotransmitter, in the

spinal cord, Opiranserin enhances inhibitory signaling, thereby dampening the transmission

of pain signals to the brain.

5HT2A Receptor Antagonism: Opiranserin blocks serotonin from binding to 5HT2A

receptors, which are involved in pain perception. This dual action provides a synergistic

approach to pain management.
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Opiranserin's dual mechanism of action.

Experimental Protocols in Clinical Trials
The clinical evaluation of Opiranserin has been conducted through rigorous, randomized,

double-blind, placebo-controlled studies.

Key Phase 3 Study (NCT05764525) Protocol
Objective: To evaluate the efficacy and safety of Opiranserin for the treatment of

postoperative pain following laparoscopic colectomy.

Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

Participants: 284 patients undergoing laparoscopic colectomy.
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Intervention: A continuous 10-hour intravenous infusion of Opiranserin (n=141) or placebo

(n=143) administered after emergence from anesthesia.

Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours

after the start of drug infusion.

Secondary Efficacy Endpoints: SPID at other time points, opioid consumption via on-demand

PCA and rescue medication, and the proportion of patients who did not require rescue

opioids for 48 hours post-dose.

Pain Assessment: Pain intensity was assessed using a numeric rating scale (NRS) from the

start of infusion for 48 hours.
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A representative experimental workflow for an Opiranserin clinical trial.

Comparison with Other Opioid-Sparing Alternatives
Opiranserin is part of a growing landscape of non-opioid analgesics and opioid-sparing

strategies aimed at improving postoperative pain management. Other alternatives include:

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used, but carry risks of

gastrointestinal and renal side effects.
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Gabapentinoids (Gabapentin and Pregabalin): Effective for neuropathic pain but can cause

sedation and dizziness.

Ketamine: An NMDA receptor antagonist that can reduce opioid consumption but may have

psychomimetic side effects.

Regional Anesthesia Techniques: Nerve blocks and epidural analgesia are effective but

require specialized procedures.

Multimodal Analgesia: The combination of different classes of analgesics to target pain

through multiple pathways.

Opiranserin's unique dual mechanism of action distinguishes it from these alternatives,

offering a novel therapeutic option with a favorable safety profile observed in clinical trials.

Conclusion
The body of evidence from clinical trials strongly supports the opioid-sparing effect of

Opiranserin in the management of postoperative pain. Its ability to significantly reduce opioid

consumption, lower pain intensity scores, and decrease the need for rescue medication,

combined with a novel mechanism of action, positions Opiranserin as a promising non-opioid

analgesic. For researchers and drug development professionals, Opiranserin represents a

significant advancement in the pursuit of safer and more effective pain management strategies,

addressing the urgent need to reduce reliance on opioids in the postoperative setting.
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opiranserin-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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